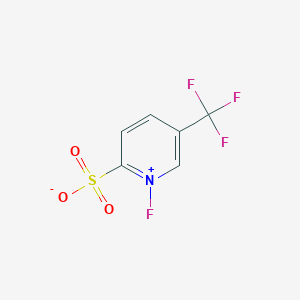
2-(4-Phenylbutyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Phenylbutyl)-1H-indole, also known as PB-22, is a synthetic cannabinoid that belongs to the indole family. PB-22 is a potent agonist of the CB1 and CB2 receptors and is known to have similar effects to those of delta-9-tetrahydrocannabinol (THC), the psychoactive compound found in cannabis. PB-22 has gained interest in the scientific community due to its potential applications in medical research.
Mécanisme D'action
2-(4-Phenylbutyl)-1H-indole acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes, including pain, inflammation, and immune function. 2-(4-Phenylbutyl)-1H-indole binds to these receptors, causing a cascade of biochemical events that ultimately lead to the effects observed in vivo.
Effets Biochimiques Et Physiologiques
2-(4-Phenylbutyl)-1H-indole has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-(4-Phenylbutyl)-1H-indole can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Phenylbutyl)-1H-indole has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of smaller amounts of the compound in experiments. Additionally, 2-(4-Phenylbutyl)-1H-indole has a long half-life, which allows for longer experiments. However, one limitation is the lack of information on the long-term effects of 2-(4-Phenylbutyl)-1H-indole, which makes it difficult to assess its safety for use in humans.
Orientations Futures
There are several future directions for 2-(4-Phenylbutyl)-1H-indole research. One area of interest is the development of 2-(4-Phenylbutyl)-1H-indole derivatives with improved potency and selectivity for the CB1 and CB2 receptors. Additionally, further research is needed to determine the long-term effects of 2-(4-Phenylbutyl)-1H-indole on human health and safety. Finally, 2-(4-Phenylbutyl)-1H-indole has the potential to be used as a therapeutic agent for the treatment of various medical conditions, and further research is needed to explore its full therapeutic potential.
Méthodes De Synthèse
2-(4-Phenylbutyl)-1H-indole can be synthesized using a variety of methods. One common method involves the reaction of 4-phenylbutyl iodide with 1H-indole in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylbutyl chloride with 1H-indole in the presence of a base. Both methods yield 2-(4-Phenylbutyl)-1H-indole in high purity and yield.
Applications De Recherche Scientifique
2-(4-Phenylbutyl)-1H-indole has been used in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of various medical conditions. Studies have shown that 2-(4-Phenylbutyl)-1H-indole has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation. Additionally, 2-(4-Phenylbutyl)-1H-indole has been shown to have anti-cancer effects, making it a potential candidate for the treatment of various types of cancer.
Propriétés
Numéro CAS |
142906-89-6 |
|---|---|
Nom du produit |
2-(4-Phenylbutyl)-1H-indole |
Formule moléculaire |
C18H19N |
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
2-(4-phenylbutyl)-1H-indole |
InChI |
InChI=1S/C18H19N/c1-2-8-15(9-3-1)10-4-6-12-17-14-16-11-5-7-13-18(16)19-17/h1-3,5,7-9,11,13-14,19H,4,6,10,12H2 |
Clé InChI |
OUFWRIBUVYRSQW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
SMILES canonique |
C1=CC=C(C=C1)CCCCC2=CC3=CC=CC=C3N2 |
Synonymes |
2-(4-PHENYLBUTYL)INDOLE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



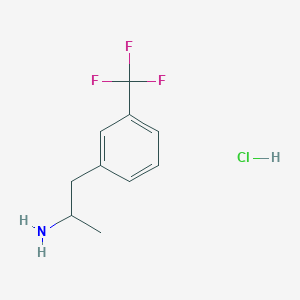
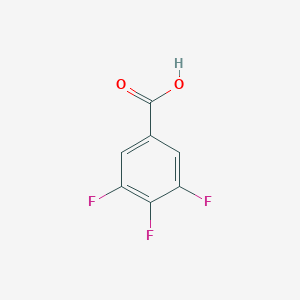
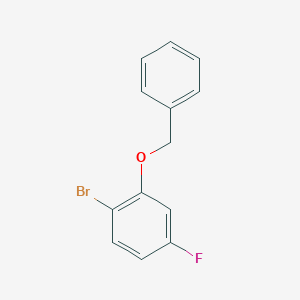
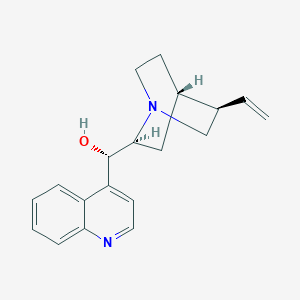
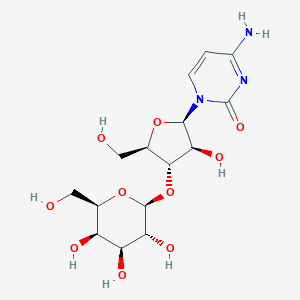
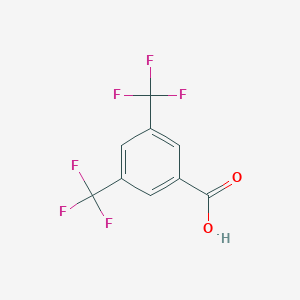
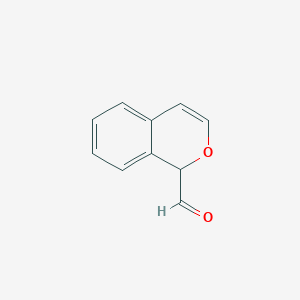
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B123170.png)
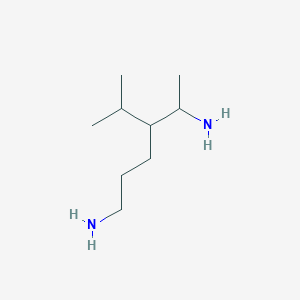
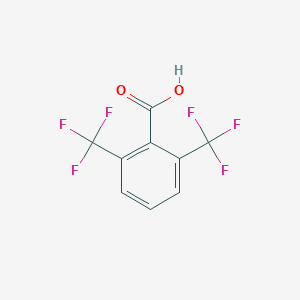
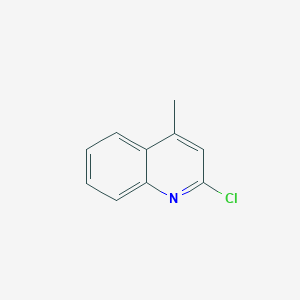
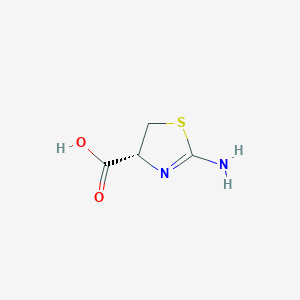
![3-({1,3-Bis[(oxiran-2-yl)methoxy]propan-2-yl}oxy)propane-1,2-diol](/img/structure/B123185.png)
